H-|A-HoPhe(4-NO2)-OH
Description
H-|A-HoPhe(4-NO₂)-OH is a modified phenylalanine derivative featuring a para-nitro (4-NO₂) substituent on the aromatic ring. This electron-withdrawing group (EWG) significantly alters the compound’s electronic properties, reactivity, and biological interactions. Structurally, it serves as a critical building block in peptide synthesis, particularly in designing fluorogenic substrates (e.g., H-(2)Abz-Acp(6)-Ala-Phe(4-NO₂)-Leu-OH for ACE inhibition studies ) and bioactive molecules. The nitro group enhances intramolecular charge transfer (ICT) and stabilizes intermediates in coordination chemistry, as observed in phthalocyanine complexes . Its molecular weight and purity specifications are well-documented, with Fmoc- and Boc-protected variants (e.g., Fmoc-Phe(4-NO₂)-OH, CAS 95753-55-2) widely used in solid-phase peptide synthesis .
Properties
IUPAC Name |
(3S)-3-amino-4-(4-nitrophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTCEKUITUZDPM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270062-87-8 | |
| Record name | (βS)-β-Amino-4-nitrobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270062-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
H-|A-HoPhe(4-NO2)-OH, also known as H-Phe(4-NO2)-OH, is a derivative of phenylalanine modified with a nitro group at the para position. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article will delve into the biological activity of this compound, supported by various studies and data tables.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various strains of bacteria and fungi.
- Inhibition Zones : In vitro assays have shown that this compound exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The inhibition zones were measured using the disk diffusion method, comparing the results to standard antibiotics.
| Microorganism | Inhibition Zone (mm) | Standard Antibiotic (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 12 | 18 |
| Candida albicans | 14 | 16 |
These results indicate that this compound has comparable antimicrobial activity to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
2. Anticancer Activity
The anticancer potential of this compound has also been investigated in several studies. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.
- Cell Viability Assays : The MTT assay was employed to determine cell viability post-treatment with varying concentrations of this compound.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| HeLa | 30 |
The IC50 values indicate that this compound exhibits significant cytotoxicity towards these cancer cell lines, prompting further investigation into its mechanism of action.
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Studies suggest that the nitro group may enhance electron affinity, allowing for better interaction with biological macromolecules.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound, indicating its potential to induce programmed cell death in cancer cells.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and electronic nature of substituents on the phenyl ring critically influence bioactivity:
Para (4-NO₂) vs. Ortho/Meta Substitutions
- Antifungal Activity: Para-nitro derivatives exhibit superior activity against Phytophthora infestans compared to ortho- or meta-substituted analogs. For example, compound 4q (4-NO₂) showed enhanced bioactivity, whereas 2-NO₂ and 3-NO₂ analogs were less effective .
- Antibacterial Activity: In thiazolidinone derivatives, para-nitro substitution (4-NO₂) outperformed ortho-substituted (2-OH, 2-Br) analogs against Pseudomonas aeruginosa due to stronger electron-withdrawing effects .
- AR Antagonism: Conversely, in androgen receptor (AR) antagonists, 4-NO₂ substitution (compound 12k) displayed lower potency (IC₅₀ >10 μM) compared to 3-MeO–Ph (IC₅₀ = 2.0 μM) .
Electron-Withdrawing vs. Electron-Donating Groups
- Antioxidant Activity: 4-NO₂-substituted amides (e.g., 7b) showed weak antioxidant activity via the DPPH assay, whereas 3-OH and 4-OH analogs exhibited stronger effects due to radical scavenging .
- Charge Transfer Properties: In aromatic compounds, 4-NO₂ reduces the energy bandgap (Eg) and enhances ICT, making it superior to EDGs like 4-OH or 4-OCH₃ .
Table 2: Electronic Properties of Substituents
| Substituent | Type (EWG/EDG) | Energy Bandgap (Eg) | Intramolecular Charge Transfer |
|---|---|---|---|
| 4-NO₂ | Strong EWG | Lowest | Highest |
| 4-OH | EDG | Higher | Lower |
| 4-Cl | Moderate EWG | Moderate | Moderate |
Chemical Stability and Reactivity
- Protonation in Coordination Complexes: Copper(II) phthalocyanines with 4-NO₂ substituents (e.g., CuPc(4-NO₂)₄) exhibit distinct protonation behavior in acidic media, forming two protonated species compared to single forms in 4-Br analogs .
- Peptide Synthesis: The nitro group’s steric and electronic effects influence coupling efficiency. For instance, Boc-N-Me-Phe(4-NO₂)-OH·DCHA is used in peptide chains but requires careful handling due to sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
